molecular formula C15H14N4O3S B2418931 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392243-15-1

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2418931
CAS No.: 392243-15-1
M. Wt: 330.36
InChI Key: MANXKRBYRNVYKZ-UHFFFAOYSA-N
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Description

4-(2,5-Dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound designed for research use, integrating two pharmaceutically significant moieties: a 2,5-dioxopyrrolidine group and a 5-ethyl-1,3,4-thiadiazol-2-amine scaffold. The 1,3,4-thiadiazole ring is a recognized bioisostere for pyrimidine and pyridazine rings, contributing to enhanced lipophilicity, good cell permeability, and oral bioavailability in drug candidates . This scaffold is a privileged structure in medicinal chemistry, extensively investigated for its broad spectrum of pharmacological activities . Primarily, derivatives containing the 2-amino-1,3,4-thiadiazole unit demonstrate significant promise as lead compounds for developing novel antimicrobial agents. Research indicates such compounds can exhibit potent activity against various bacterial and fungal strains, with some derivatives showing higher efficacy than standard drugs . The reactivity of the amine group in the parent scaffold makes it an excellent platform for derivatization, allowing for the synthesis of a wide array of compounds for structure-activity relationship studies . Beyond antimicrobial applications, the 1,3,4-thiadiazole core is found in compounds with notable anticancer properties, often acting through mechanisms such as enzyme inhibition (e.g., tyrosine kinase or carbonic anhydrase inhibition) and induction of apoptosis . The specific structure of this compound, which links a benzamide derivative to the thiadiazole ring, suggests potential for interacting with various biological targets and warrants further investigation across multiple therapeutic areas. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-2-11-17-18-15(23-11)16-14(22)9-3-5-10(6-4-9)19-12(20)7-8-13(19)21/h3-6H,2,7-8H2,1H3,(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANXKRBYRNVYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (CAS No. 392243-15-1) is a novel synthetic derivative that combines the pharmacological properties of pyrrolidine and thiadiazole moieties. This compound has garnered attention for its potential biological activities, including antimicrobial and antitumor effects.

  • Molecular Formula: C15H14N4O3S
  • Molecular Weight: 330.36 g/mol
  • Purity: Typically ≥ 95%

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound. The following sections detail its antimicrobial, antitumor, and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that derivatives containing thiadiazole rings exhibit significant antimicrobial properties. In a study assessing the antimicrobial efficacy of related compounds, it was found that certain thiadiazole derivatives demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound's structural features, particularly the thiadiazole and dioxopyrrolidine units, are believed to contribute to this activity.

MicroorganismActivity ObservedMethod Used
Staphylococcus aureusPositiveDisk diffusion method
Escherichia coliPositiveDisk diffusion method
Candida albicansPositiveDisk diffusion method

Antitumor Activity

The potential antitumor effects of thiadiazole derivatives have been explored in various studies. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism of action is often attributed to the ability of these compounds to interfere with cellular signaling pathways involved in tumor growth .

Enzyme Inhibition Studies

Molecular docking studies have indicated that this compound acts as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division. The binding affinity was reported with a Gibbs free energy change (ΔG) of -9.0 kcal/mol, suggesting strong interactions between the compound and the enzyme's active site .

Key Findings from Molecular Docking

  • Binding Interactions: Three hydrogen bonds were identified between the compound and DHFR.
    • Amino Acids Involved: Asp 21 and Ser 59.
    • Bond Lengths: 3.1 Å and 2.8 Å respectively.

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Study on Antimicrobial Efficacy:
    • A series of thiadiazole derivatives were synthesized and tested against various pathogens.
    • Results indicated that compounds with similar structural motifs to the target compound displayed broad-spectrum antibacterial activity.
  • Antitumor Activity Assessment:
    • Compounds were evaluated in vitro against different cancer cell lines.
    • Notable reductions in cell viability were observed at specific concentrations.

Scientific Research Applications

Biological Applications

The compound exhibits several promising biological activities, making it a candidate for further research in drug development.

Antimicrobial Activity

Studies have shown that derivatives of thiadiazoles possess significant antimicrobial properties. The incorporation of the pyrrolidine moiety may enhance this activity. Research indicates that compounds similar to 4-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide display effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Thiadiazole derivatives have been investigated for their anticancer properties. The structural attributes of this compound suggest potential interactions with cellular targets involved in cancer proliferation and survival pathways. Preliminary studies indicate that such compounds can induce apoptosis in cancer cells .

Anti-inflammatory Effects

Research into related compounds suggests that the thiadiazole and pyrrolidine structures may confer anti-inflammatory properties. These effects could be beneficial in treating inflammatory diseases and conditions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound .

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds:

Study ReferenceCompound EvaluatedKey Findings
Prabhakar et al. (2024)5-(Pyridine-2-Yl)-1,3,4-Oxadiazol DerivativesExhibited good antibacterial activity against E. coli and S. aureus; molecular docking studies indicated strong interactions with target proteins .
PMC7288019 (2020)Substituted 1-(3-(1,3-Thiazol-2-Yl)phenyl)-5-OxopyrrolidinesShowed significant antibacterial activity; suggested potential for further development as therapeutic agents .

Q & A

Q. Why does the compound suppress cell growth despite enhancing productivity?

  • Hypothesis : The 2,5-dimethylpyrrole moiety induces cell cycle arrest (e.g., G1 phase) while redirecting energy toward mAb synthesis. Validate via flow cytometry (cell cycle analysis) and ATP-linked metabolic flux assays .

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